1-Cyclopentylethanol (CAS 52829-98-8), also known as α-methylcyclopentanemethanol, is a secondary aliphatic alcohol characterized by a five-membered cyclopentyl ring directly adjacent to a chiral carbinol center. In industrial procurement and process chemistry, it serves as a highly specific building block for synthesizing specialized esters, pharmaceutical intermediates, and proprietary fragrance compounds [1]. Its precise steric profile—intermediate between primary cyclic alcohols and larger cyclohexyl derivatives—dictates its unique boiling point (169–170 °C), handling properties, and reactivity. The presence of the secondary alcohol group enables targeted oxidation to cyclopentyl methyl ketone or dehydration to 1-cyclopentylethene, while its inherent chirality makes it a valuable substrate for enantioselective catalysis and enzymatic kinetic resolution workflows[2].
Substituting 1-cyclopentylethanol with closely related analogs, such as cyclopentylmethanol (a primary alcohol) or 1-cyclohexylethanol (a six-membered ring), fundamentally alters both process kinetics and the physicochemical properties of downstream products [1]. Unlike primary alcohols, 1-cyclopentylethanol provides a secondary hydroxyl group that introduces a stereocenter, which is strictly required for chiral pharmaceutical applications and kinetic resolution assays. Furthermore, replacing the five-membered cyclopentyl ring with a bulkier cyclohexyl or aromatic phenyl ring significantly changes the steric hindrance, which directly alters intermolecular hydrogen-bonding networks and self-assembly behavior in solution [2]. In flavor and fragrance formulations, these structural deviations drastically impact the molecular weight, volatility, and ultimately the olfactory profile of the resulting esters, rendering generic substitutes non-viable for precise product matching [1].
In comparative liquid-phase self-assembly studies, the steric bulk of the cyclic substituent strictly dictates the size and concentration of hydrogen-bonded clusters. 1-Cyclopentylethanol exhibits a distinct dielectric relaxation profile compared to 1-cyclohexylethanol and 1-phenylethanol, indicating that its specific five-membered ring size modulates the O-H···O hydrogen-bonding network differently than larger or aromatic rings [1]. This intermediate steric hindrance leads to a specific asymmetric broadening of the high-frequency slope in dielectric measurements, confirming a unique cluster morphology.
| Evidence Dimension | Hydrogen-bonded cluster morphology and dielectric relaxation |
| Target Compound Data | Intermediate cluster size dictated by the 5-membered ring steric profile |
| Comparator Or Baseline | 1-cyclohexylethanol (larger steric bulk) and 1-phenylethanol (aromatic O-H···π competitive interactions) |
| Quantified Difference | Distinct nanoscale structural homogeneity and cluster morphology compared to 6-membered ring analogs |
| Conditions | Liquid phase calorimetric and dielectric relaxation studies |
Understanding this specific hydrogen-bonding behavior is critical for formulating specialized solvents and predicting the physical stability of downstream liquid formulations.
1-Cyclopentylethanol serves as a highly effective substrate for evaluating enantioselective synthesis and kinetic resolution. For instance, the asymmetric addition of methyllithium to 6-tosyl-1-hexenylboronic acid derivatives using chiral oxazaborolidines yields 1-cyclopentylethanol with a baseline 60% enantiomeric excess (ee) [1]. This demonstrates its utility as a benchmark secondary alcohol for optimizing chiral catalytic systems, a feature fundamentally absent in achiral primary analogs like cyclopentylmethanol.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric synthesis |
| Target Compound Data | Achieves 60% ee via oxazaborolidine-directed synthesis |
| Comparator Or Baseline | Cyclopentylmethanol (achiral, 0% ee potential at the carbinol carbon) |
| Quantified Difference | Enables stereocenter formation (60% ee) for downstream chiral applications |
| Conditions | Oxidation following methyllithium treatment of boronic acid derivatives |
Procurement of this specific secondary alcohol is essential for workflows requiring a chiral cyclic building block for asymmetric pharmaceutical synthesis.
1-Cyclopentylethanol is specifically utilized in the synthesis of specialized organoleptic compounds where precise volatility is required. For example, its esterification with crotonic acid yields but-2-enoic acid 1-cyclopentyl-ethyl ester, a patented fragrance ingredient [1]. Substituting 1-cyclopentylethanol with 1-cyclohexylethanol in such formulations drastically alters the molecular weight and boiling point, shifting the olfactory profile outside the desired target range for specific consumer product applications.
| Evidence Dimension | Suitability for targeted fragrance ester synthesis |
| Target Compound Data | Forms but-2-enoic acid 1-cyclopentyl-ethyl ester with specific olfactory properties |
| Comparator Or Baseline | 1-cyclohexylethanol (higher molecular weight, lower volatility) |
| Quantified Difference | Maintains optimal volatility and steric profile for the patented fragrance formulation |
| Conditions | Esterification with crotonic acid in the presence of p-toluenesulfonic acid |
Ensures the exact volatility and steric shape required for proprietary flavor and fragrance formulations, preventing costly batch failures.
Due to its secondary alcohol structure and specific steric bulk, 1-cyclopentylethanol is the right choice for synthesizing chiral active pharmaceutical ingredients (APIs). It is highly compatible with enzymatic kinetic resolution (e.g., using lipases) and transition-metal-catalyzed asymmetric transformations, providing a reliable stereocenter that primary analogs cannot offer [1].
This compound is an essential precursor for synthesizing cyclopentyl-ethyl esters, such as crotonates. These esters rely on the exact molecular weight and volatility of the 1-cyclopentylethanol backbone to deliver specific organoleptic properties required in patented consumer fragrance products [2].
In physical chemistry and formulation science, 1-cyclopentylethanol serves as a critical model cyclic secondary alcohol. Its unique dielectric relaxation profile makes it ideal for studying the effects of intermediate steric hindrance on intermolecular hydrogen-bonding networks and self-assembly in liquid phases [3].